molecular formula C6H11NO2S B2801152 rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione CAS No. 2138280-51-8

rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione

Cat. No.: B2801152
CAS No.: 2138280-51-8
M. Wt: 161.22
InChI Key: YZGLVCAZNUJNCC-RITPCOANSA-N
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Description

rac-(1R,5S)-3lambda6-thia-2-azabicyclo[321]octane-3,3-dione is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiol with an aziridine derivative, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of a base to facilitate the cyclization and an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dioxide functionality back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Scientific Research Applications

rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in the study of enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione exerts its effects involves interactions with specific molecular targets. The sulfur and nitrogen atoms within the bicyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another bicyclic compound containing sulfur and nitrogen.

    Azetidine-2-thione: A smaller bicyclic compound with similar functional groups.

Uniqueness

rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen in a bicyclic framework. This unique structure imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

(1S,5R)-3λ6-thia-2-azabicyclo[3.2.1]octane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c8-10(9)4-5-1-2-6(3-5)7-10/h5-7H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGLVCAZNUJNCC-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CS(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CS(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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